molecular formula C10H11ClO2 B1351047 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 67869-70-9

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No. B1351047
CAS RN: 67869-70-9
M. Wt: 198.64 g/mol
InChI Key: PXZCFOABYOEFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CMBD) is an important synthetic compound used in numerous scientific and industrial applications. CMBD is a heterocyclic compound composed of two rings with a chlorine atom in the center. It is a versatile compound due to its unique physical and chemical properties and its wide range of applications. CMBD has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as an intermediate in the production of pharmaceuticals and other products. Additionally, CMBD can be used as a reagent to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through different chemical reactions, including the Leuckart reaction, which involves heating with formamide and formic acid, followed by acid hydrolysis to produce derivatives with potential local anesthetic activity (Daukshas et al., 1989). This process highlights the compound's reactivity and potential for generating pharmacologically interesting molecules.
  • Another study explored a palladium-catalyzed method to access substituted derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, indicating the compound's versatility in synthetic chemistry and its role in generating compounds with biological properties (Damez et al., 2001).

Pharmacological Potential

  • Derivatives of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine have been studied for their local anesthetic properties, suggesting potential applications in medical treatments requiring local anesthesia. The synthesis method and pharmacological evaluation of these derivatives underline the importance of chemical modifications in enhancing biological activity (Daukshas et al., 1989).

Chemical Transformations and Mechanistic Insights

  • The compound has also been involved in studies focusing on stereoelectronic stabilization in non-chair conformations, providing insights into its structural behavior and the influence of substituents on its conformational dynamics (Lachapelle & St-Jacques, 1988). This research contributes to the understanding of the compound's chemical properties and its interactions under different conditions.

Mechanism of Action

properties

IUPAC Name

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZCFOABYOEFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380046
Record name 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67869-70-9
Record name 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.